2-Chloro-4-(3-ethylureido)benzenesulfonyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-Chloro-4-(3-ethylureido)benzenesulfonyl chloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-ethylurea under specific conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
2-Chloro-4-(3-ethylureido)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-4-(3-ethylureido)benzenesulfonic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can potentially undergo such reactions under appropriate conditions.
Scientific Research Applications
2-Chloro-4-(3-ethylureido)benzenesulfonyl chloride is widely used in scientific research, particularly in:
Medicinal Chemistry: The compound is utilized in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Studies: It is employed in the development of biochemical assays and the study of enzyme mechanisms.
Industrial Applications: The compound finds use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-ethylureido)benzenesulfonyl chloride involves its ability to react with nucleophilic groups in proteins and other biomolecules. This reactivity allows it to modify specific amino acid residues, thereby altering the structure and function of the target proteins . The molecular targets and pathways involved depend on the specific application and the nature of the biomolecules being studied .
Comparison with Similar Compounds
2-Chloro-4-(3-ethylureido)benzenesulfonyl chloride can be compared with other sulfonyl chlorides and ureido compounds. Similar compounds include:
2-Chlorobenzenesulfonyl chloride: A simpler sulfonyl chloride used in similar applications but lacks the ureido group.
4-(3-Ethylureido)benzenesulfonyl chloride: Similar structure but without the chlorine atom at the 2-position.
N-(2-Chlorophenyl)-N’-ethylurea: Contains the ureido group but lacks the sulfonyl chloride functionality.
The uniqueness of this compound lies in its combined sulfonyl chloride and ureido functionalities, making it a versatile reagent for various chemical and biological applications .
Properties
IUPAC Name |
2-chloro-4-(ethylcarbamoylamino)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O3S/c1-2-12-9(14)13-6-3-4-8(7(10)5-6)17(11,15)16/h3-5H,2H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLSQSCMMCMLFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373932 | |
Record name | 2-Chloro-4-(3-ethylureido)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680617-81-6 | |
Record name | 2-Chloro-4-[[(ethylamino)carbonyl]amino]benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=680617-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(3-ethylureido)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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